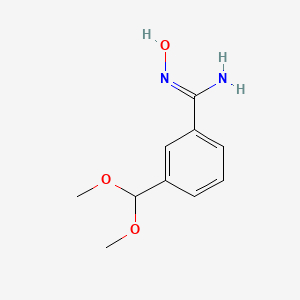
3-(Dimethoxymethyl)-N'-hydroxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide: is an organic compound that features a benzenecarboximidamide core with a dimethoxymethyl group and a hydroxy group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenecarboximidamide as the core structure.
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, which can be carried out using hydrogen peroxide or other suitable oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidamide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the dimethoxymethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxymethyl)-N’-hydroxybenzenecarboximidamide
- 3-(Ethoxymethyl)-N’-hydroxybenzenecarboximidamide
- 3-(Dimethoxymethyl)-N’-hydroxybenzenecarboxamide
Uniqueness
3-(Dimethoxymethyl)-N’-hydroxybenzenecarboximidamide is unique due to the presence of both the dimethoxymethyl and hydroxy groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions that are not observed in similar compounds, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-(dimethoxymethyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-10(15-2)8-5-3-4-7(6-8)9(11)12-13/h3-6,10,13H,1-2H3,(H2,11,12) |
Clave InChI |
RISRLPACMWYLCG-UHFFFAOYSA-N |
SMILES isomérico |
COC(C1=CC(=CC=C1)/C(=N/O)/N)OC |
SMILES canónico |
COC(C1=CC(=CC=C1)C(=NO)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



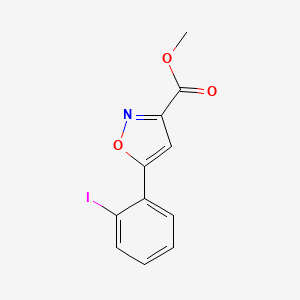
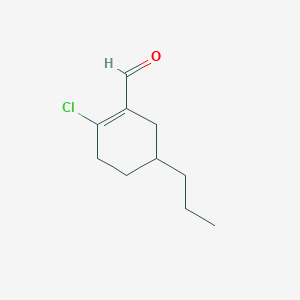
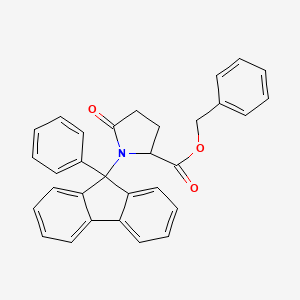
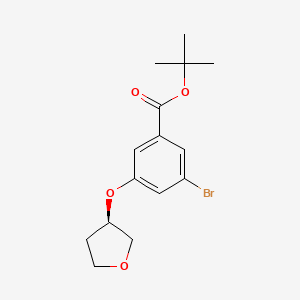
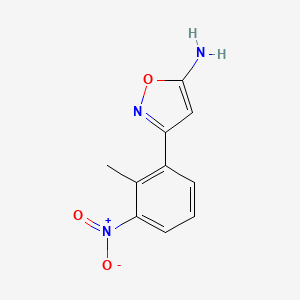
![4,7-Bis[4-[2-(2-methoxyethoxy)ethoxy]phenyl]benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13714060.png)
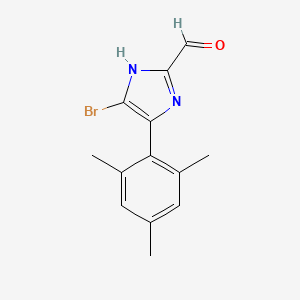
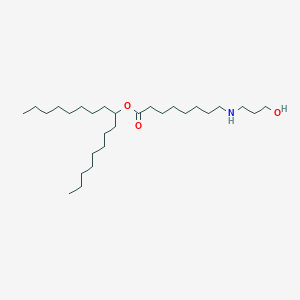
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
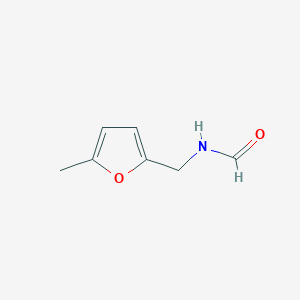
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
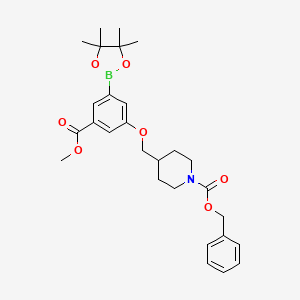
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
